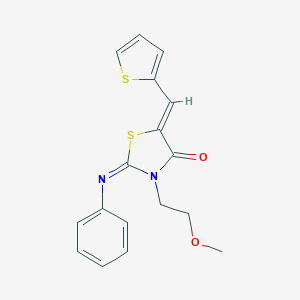![molecular formula C25H27NO5 B306624 methyl (4Z)-4-(2,5-dimethoxybenzylidene)-2-methyl-5-oxo-1-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B306624.png)
methyl (4Z)-4-(2,5-dimethoxybenzylidene)-2-methyl-5-oxo-1-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrrole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (4Z)-4-(2,5-dimethoxybenzylidene)-2-methyl-5-oxo-1-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrrole-3-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of methyl (methyl (4Z)-4-(2,5-dimethoxybenzylidene)-2-methyl-5-oxo-1-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrrole-3-carboxylate)-4-(2,5-dimethoxybenzylidene)-2-methyl-5-oxo-1-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrrole-3-carboxylate is not fully understood. However, it has been suggested that its anticancer activity may be due to its ability to induce apoptosis (programmed cell death) in cancer cells by inhibiting the activity of certain enzymes involved in cell survival pathways.
Biochemical and Physiological Effects
Methyl (this compound)-4-(2,5-dimethoxybenzylidene)-2-methyl-5-oxo-1-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrrole-3-carboxylate has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells and fungi, and to inhibit the replication of certain viruses. In vivo studies have shown that it has low toxicity and good pharmacokinetic properties, making it a promising candidate for further development as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using methyl (methyl (4Z)-4-(2,5-dimethoxybenzylidene)-2-methyl-5-oxo-1-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrrole-3-carboxylate)-4-(2,5-dimethoxybenzylidene)-2-methyl-5-oxo-1-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrrole-3-carboxylate in lab experiments include its low toxicity, good solubility, and ease of synthesis. However, its limitations include its relatively low potency and selectivity, as well as the lack of a clear understanding of its mechanism of action.
Direcciones Futuras
There are several future directions for research on methyl (methyl (4Z)-4-(2,5-dimethoxybenzylidene)-2-methyl-5-oxo-1-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrrole-3-carboxylate)-4-(2,5-dimethoxybenzylidene)-2-methyl-5-oxo-1-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrrole-3-carboxylate. These include:
1. Further studies to elucidate its mechanism of action and identify its molecular targets.
2. Development of more potent and selective derivatives for use as therapeutic agents.
3. Exploration of its potential applications in other fields, such as material science and organic synthesis.
4. Investigation of its potential as a lead compound for the development of new drugs for the treatment of cancer, fungal infections, and viral infections.
5. Studies to determine its pharmacokinetic properties and optimize its dosing regimen for use in clinical trials.
Conclusion
Methyl (this compound)-4-(2,5-dimethoxybenzylidene)-2-methyl-5-oxo-1-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrrole-3-carboxylate is a chemical compound with potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and optimize its use as a therapeutic agent.
Métodos De Síntesis
The synthesis of methyl (methyl (4Z)-4-(2,5-dimethoxybenzylidene)-2-methyl-5-oxo-1-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrrole-3-carboxylate)-4-(2,5-dimethoxybenzylidene)-2-methyl-5-oxo-1-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrrole-3-carboxylate involves the condensation of 2,5-dimethoxybenzaldehyde and ethyl acetoacetate, followed by the reaction with isopropylphenylhydrazine and methyl chloroformate. The final product is obtained after purification through column chromatography.
Aplicaciones Científicas De Investigación
Methyl (methyl (4Z)-4-(2,5-dimethoxybenzylidene)-2-methyl-5-oxo-1-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrrole-3-carboxylate)-4-(2,5-dimethoxybenzylidene)-2-methyl-5-oxo-1-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrrole-3-carboxylate has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, it has been shown to have anticancer, antifungal, and antiviral activities. In material science, it has been used as a building block for the synthesis of novel materials with unique properties. In organic synthesis, it has been used as a starting material for the synthesis of other compounds.
Propiedades
Fórmula molecular |
C25H27NO5 |
|---|---|
Peso molecular |
421.5 g/mol |
Nombre IUPAC |
methyl (4Z)-4-[(2,5-dimethoxyphenyl)methylidene]-2-methyl-5-oxo-1-(4-propan-2-ylphenyl)pyrrole-3-carboxylate |
InChI |
InChI=1S/C25H27NO5/c1-15(2)17-7-9-19(10-8-17)26-16(3)23(25(28)31-6)21(24(26)27)14-18-13-20(29-4)11-12-22(18)30-5/h7-15H,1-6H3/b21-14- |
Clave InChI |
HVHQYEGIPLSGCU-STZFKDTASA-N |
SMILES isomérico |
CC1=C(/C(=C/C2=C(C=CC(=C2)OC)OC)/C(=O)N1C3=CC=C(C=C3)C(C)C)C(=O)OC |
SMILES |
CC1=C(C(=CC2=C(C=CC(=C2)OC)OC)C(=O)N1C3=CC=C(C=C3)C(C)C)C(=O)OC |
SMILES canónico |
CC1=C(C(=CC2=C(C=CC(=C2)OC)OC)C(=O)N1C3=CC=C(C=C3)C(C)C)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{5-[4-(allyloxy)-3-ethoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B306543.png)
![(2,6-Dibromo-4-{[3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B306544.png)
![5-[3-Iodo-5-methoxy-4-(2-propynyloxy)benzylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306545.png)
![2-(5-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B306546.png)
![Methyl (2-bromo-4-{[3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate](/img/structure/B306549.png)
![2-[5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B306551.png)

![2-[(5Z)-5-(2-bromo-4,5-diethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B306554.png)
![Ethyl [4-({2,4-dioxo-3-[2-oxo-2-(4-toluidino)ethyl]-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetate](/img/structure/B306555.png)
![2-(5-{4-[(4-fluorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B306557.png)
![(2Z,5Z)-3-(2-methoxyethyl)-5-[(3-methylthiophen-2-yl)methylidene]-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306559.png)
![Methyl [2-allyl-4-({2,4-dioxo-3-[2-oxo-2-(4-toluidino)ethyl]-1,3-thiazolidin-5-ylidene}methyl)-6-methoxyphenoxy]acetate](/img/structure/B306560.png)

![2-[(5Z)-5-[[4-[2-(4-fluoroanilino)-2-oxoethoxy]phenyl]methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B306563.png)